N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of ethoxy, hydroxyphenyl, methylidene, and amino groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-[(4-methylphenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imine group (methylidene) can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the imine and amino groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-ethylphenyl)amino]acetohydrazide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methoxyphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H21N3O3 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C18H21N3O3/c1-3-24-17-10-14(6-9-16(17)22)11-20-21-18(23)12-19-15-7-4-13(2)5-8-15/h4-11,19,22H,3,12H2,1-2H3,(H,21,23)/b20-11+ |
InChI Key |
KGENEBUKWYBAMF-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC=C(C=C2)C)O |
Origin of Product |
United States |
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